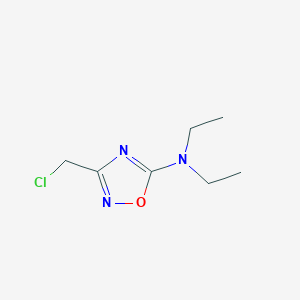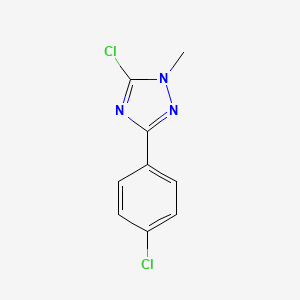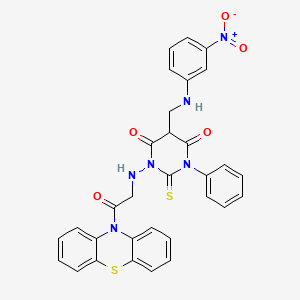
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This specific compound is characterized by its intricate structure, which includes a phenothiazine core, a pyrimidinyl group, and a nitrophenyl moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves multiple steps. The process typically begins with the preparation of the phenothiazine core, followed by the introduction of the pyrimidinyl group and the nitrophenyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the synthesis process. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production of the compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.
Reduction: The nitrophenyl moiety can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogenation reagents, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
Biology: In biological research, the compound is studied for its interactions with biomolecules and its potential as a probe for studying cellular processes.
Medicine: The compound and its derivatives are investigated for their pharmacological properties, including potential antipsychotic, anti-inflammatory, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves its interaction with specific molecular targets. The phenothiazine core is known to interact with various receptors and enzymes, modulating their activity. The nitrophenyl moiety can participate in redox reactions, influencing cellular oxidative stress pathways. The pyrimidinyl group may interact with nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Promethazine: A phenothiazine derivative with antihistamine properties.
Thioridazine: A phenothiazine derivative with antipsychotic and antiarrhythmic properties.
Uniqueness: 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- is unique due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and potential applications. Its specific combination of phenothiazine, pyrimidinyl, and nitrophenyl moieties distinguishes it from other phenothiazine derivatives, providing unique pharmacological and chemical properties.
特性
CAS番号 |
141177-55-1 |
|---|---|
分子式 |
C31H24N6O5S2 |
分子量 |
624.7 g/mol |
IUPAC名 |
5-[(3-nitroanilino)methyl]-1-[(2-oxo-2-phenothiazin-10-ylethyl)amino]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C31H24N6O5S2/c38-28(35-24-13-4-6-15-26(24)44-27-16-7-5-14-25(27)35)19-33-36-30(40)23(18-32-20-9-8-12-22(17-20)37(41)42)29(39)34(31(36)43)21-10-2-1-3-11-21/h1-17,23,32-33H,18-19H2 |
InChIキー |
JFMMFRLCVOUACE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N(C2=S)NCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)CNC6=CC(=CC=C6)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
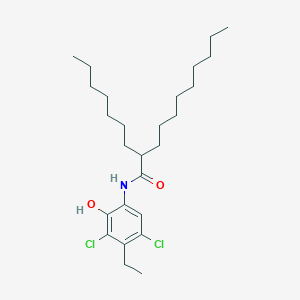
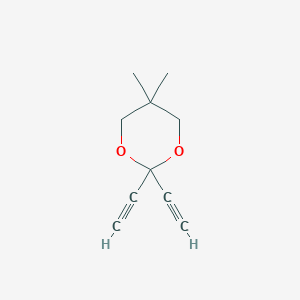
![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
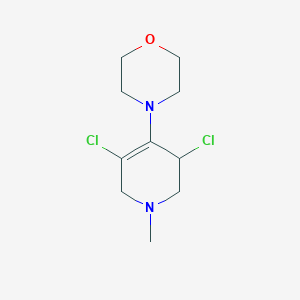
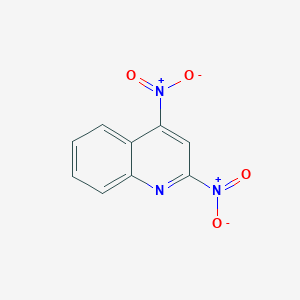
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)

